REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[O:6]=[C:7]1[CH2:27][CH2:26][C:10]2([CH2:15][CH2:14][N:13]([C:16]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[O:17])[CH2:12][CH2:11]2)[CH2:9][CH2:8]1.[Cl:28][CH2:29]Cl>CN(C)C=O.C(OCC)(=O)C>[Cl:28][C:29]1[CH2:8][CH2:9][C:10]2([CH2:11][CH2:12][N:13]([C:16]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[O:17])[CH2:14][CH2:15]2)[CH2:26][C:27]=1[CH:7]=[O:6]
|
Name
|
|
Quantity
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5.68 mL
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Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
18.37 g
|
Type
|
reactant
|
Smiles
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O=C1CCC2(CCN(CC2)C(=O)OCC2=CC=CC=C2)CC1
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Name
|
|
Quantity
|
80 mL
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Type
|
reactant
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
600 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Type
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CUSTOM
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Details
|
The mixture was then stirred overnight before it
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
washed with aqueous sodium acetate, water (3×), and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
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Details
|
After filtration and concentration
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Type
|
CUSTOM
|
Details
|
the crude product was used directly in the next reaction without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(CC2(CCN(CC2)C(=O)OCC2=CC=CC=C2)CC1)C=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |